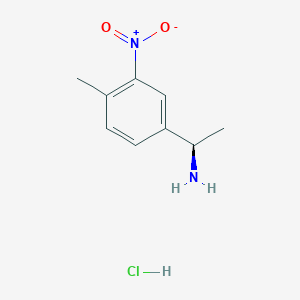

![molecular formula C11H13N3O3 B2768282 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2095409-77-9](/img/structure/B2768282.png)

5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their various biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific compound you mentioned, “5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, is a derivative of this class.

Wissenschaftliche Forschungsanwendungen

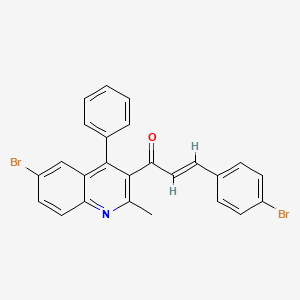

Synthesis and Structural Analysis

Researchers have developed novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds with similar structures to 5-Hydroxy-1-methyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. These compounds were synthesized and characterized through spectral techniques and computational methods, highlighting their potential for electronic and structural exploration in materials science and chemistry (Ashraf et al., 2019).

Antitumor and Catalytic Activities

Pyrimidine derivatives coordination complexes have been synthesized and examined for their catalytic and antitumor activities. Such studies suggest potential applications in medicinal chemistry and oncology, indicating that structurally related compounds might also exhibit these properties (Lu et al., 2015).

Urease Inhibition

The synthesis and characterization of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones, including their in vitro urease inhibition activity, have been reported. This indicates a potential application in the development of treatments for diseases related to urease activity (Rauf et al., 2010).

Nonlinear Optical Properties

Novel pyrimidine-based bis-uracil derivatives have been synthesized and characterized for their optical and nonlinear optical (NLO) properties. This research highlights the potential application of pyrimidine derivatives in NLO device fabrications, which could be relevant for materials science and photonics (Mohan et al., 2020).

Wirkmechanismus

Target of Action

Pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been found to interact with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Compounds in the pyrido[2,3-d]pyrimidine class have been shown to inhibit the activity of their targets, leading to a disruption in the signaling pathways associated with these targets .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can disrupt the signaling pathways that regulate cell growth and proliferation . Similarly, inhibition of phosphatidylinositol-3 kinase can affect cell survival and apoptosis .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Generally, inhibition of the targets mentioned could lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .

Eigenschaften

IUPAC Name |

1-methyl-6-propyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-3-4-6-5-12-9-7(8(6)15)10(16)13-11(17)14(9)2/h5H,3-4H2,1-2H3,(H,12,15)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFCRYDQXOPMIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC2=C(C1=O)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B2768209.png)

![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)